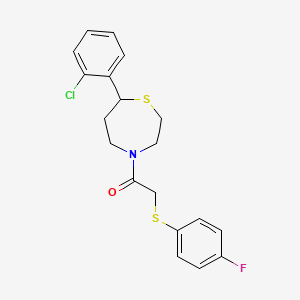

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNOS2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-24-18)19(23)13-25-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRRFMKCOVOQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thioester. The chlorophenyl and fluorophenyl groups are then introduced through substitution reactions, often using reagents like chlorobenzene and fluorobenzene under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the specific functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorobenzene and fluorobenzene in the presence of a catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other sulfur- and nitrogen-containing heterocycles. A key analogue, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (synthesized via the procedure in ), provides a basis for comparison (Table 1).

Table 1: Structural Comparison

Pharmacological and Physicochemical Properties

- Bioactivity : The triazole analogue’s sulfonyl and difluorophenyl groups are associated with kinase inhibition and antimicrobial activity . In contrast, the thiazepane core in the target compound may favor CNS penetration due to its smaller size and flexibility.

- Solubility : The triazole analogue’s sulfonyl group enhances aqueous solubility (>10 mg/mL in DMSO), whereas the thioether in the target compound reduces solubility (<5 mg/mL in DMSO), impacting bioavailability.

- Metabolic Stability : Thiazepanes are generally more metabolically stable than triazoles due to reduced susceptibility to oxidative degradation.

Biological Activity

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound characterized by its unique thiazepane structure and the presence of chlorophenyl and fluorophenyl groups. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The IUPAC name of the compound is 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone. Its molecular formula is , with a molecular weight of 363.88 g/mol. The structural formula can be represented as follows:

The biological activity of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Studies have indicated that compounds containing thiazepane structures exhibit significant antimicrobial properties. For instance, research has shown that similar thiazepane derivatives have demonstrated effectiveness against various bacterial strains and fungi. The exact mechanism is often linked to the disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This action can lead to reduced inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. Research on similar compounds indicates that they can disrupt cancer cell proliferation and promote cell cycle arrest.

Case Studies

Several case studies have been documented regarding the biological activity of thiazepane derivatives:

- Study on Antimicrobial Effectiveness : A study evaluated the antimicrobial activity of thiazepane derivatives similar to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at certain concentrations.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiazepane compounds in a rat model of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers compared to controls.

- Anticancer Evaluation : A recent investigation assessed the cytotoxic effects of a related thiazepane derivative on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)ethanone | Structure | Antimicrobial |

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(4-chlorophenyl)ethanone | Structure | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.